molecular formula C28H34O8 B12727897 Ablukast, (R)- CAS No. 96686-73-6

Ablukast, (R)-

Cat. No.: B12727897
CAS No.: 96686-73-6
M. Wt: 498.6 g/mol
InChI Key: FGGYJWZYDAROFF-XMMPIXPASA-N
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Description

Ablukast, ®- is an experimental drug that functions as a leukotriene antagonistDespite reaching Phase III clinical trials, its development was discontinued in 1996 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ablukast, ®- can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by the introduction of functional groups. The synthetic route typically involves the following steps:

  • Formation of the chroman core.
  • Introduction of the acetyl and hydroxy groups.
  • Attachment of the pentyl and phenoxy groups.

The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of Ablukast, ®- involves scaling up the synthetic route to produce the compound in larger quantities. This typically requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ablukast, ®- undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include derivatives of Ablukast, ®- with modified functional groups.

Scientific Research Applications

Mechanism of Action

Ablukast, ®- exerts its effects by antagonizing the cysteinyl leukotriene receptor 1 (CysLT1). This receptor is involved in the inflammatory response, and its inhibition by Ablukast, ®- leads to a reduction in inflammation and related symptoms. The compound binds to the receptor, preventing the binding of leukotrienes and thereby blocking their effects .

Comparison with Similar Compounds

Similar Compounds

    Montelukast: Another leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.

    Zafirlukast: A leukotriene receptor antagonist used to manage asthma symptoms.

    Pranlukast: Used in the treatment of asthma and allergic rhinitis.

Uniqueness of Ablukast, ®-

Ablukast, ®- is unique in its specific binding affinity and selectivity for the CysLT1 receptor. While other leukotriene receptor antagonists also target this receptor, Ablukast, ®- has distinct pharmacokinetic and pharmacodynamic properties that differentiate it from similar compounds .

Properties

CAS No.

96686-73-6

Molecular Formula

C28H34O8

Molecular Weight

498.6 g/mol

IUPAC Name

(2R)-6-acetyl-7-[5-(4-acetyl-3-hydroxy-2-propylphenoxy)pentoxy]-3,4-dihydro-2H-chromene-2-carboxylic acid

InChI

InChI=1S/C28H34O8/c1-4-8-21-23(12-10-20(17(2)29)27(21)31)34-13-6-5-7-14-35-26-16-25-19(15-22(26)18(3)30)9-11-24(36-25)28(32)33/h10,12,15-16,24,31H,4-9,11,13-14H2,1-3H3,(H,32,33)/t24-/m1/s1

InChI Key

FGGYJWZYDAROFF-XMMPIXPASA-N

Isomeric SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CC[C@@H](OC3=C2)C(=O)O)C(=O)C

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCCOC2=C(C=C3CCC(OC3=C2)C(=O)O)C(=O)C

Origin of Product

United States

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